2-methyl-1-(methylsulfonyl)-5-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H-indole
Overview
Description
2-methyl-1-(methylsulfonyl)-5-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H-indole is a complex organic compound with a unique structure that includes both sulfonyl and morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(methylsulfonyl)-5-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H-indole typically involves multiple steps, starting from readily available precursors. One common approach is to start with the indole core, which is then functionalized through a series of reactions including sulfonylation and morpholine substitution. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of catalysts and other process aids could be employed to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(methylsulfonyl)-5-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding a simpler indole derivative.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler indole derivatives.
Scientific Research Applications
2-methyl-1-(methylsulfonyl)-5-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H-indole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonyl-containing enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.
Material Science: Its functional groups can be exploited in the design of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism by which 2-methyl-1-(methylsulfonyl)-5-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H-indole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and morpholine groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1-(methylsulfonyl)-5-(morpholin-4-yl)-1H-indole: A similar compound lacking the dihydro component, which may have different reactivity and stability.
2-methyl-1-(methylsulfonyl)-5-(piperidin-4-ylsulfonyl)-2,3-dihydro-1H-indole: A compound with a piperidine group instead of morpholine, which could affect its biological activity and chemical properties.
Uniqueness
The presence of both sulfonyl and morpholine groups in 2-methyl-1-(methylsulfonyl)-5-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H-indole makes it unique compared to other similar compounds. These functional groups provide distinct reactivity and potential for diverse applications, particularly in fields requiring specific interactions with biological targets or materials with unique properties.
Properties
IUPAC Name |
4-[(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)sulfonyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S2/c1-11-9-12-10-13(3-4-14(12)16(11)22(2,17)18)23(19,20)15-5-7-21-8-6-15/h3-4,10-11H,5-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGBHPMPRKMJBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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